molecular formula C12H8Cl2O8S3 B13766662 3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) CAS No. 57570-28-2

3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid)

Katalognummer: B13766662
CAS-Nummer: 57570-28-2
Molekulargewicht: 447.3 g/mol
InChI-Schlüssel: BPKRQILILJMQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid is a chemical compound with the molecular formula C12H6Cl2Na2O8S3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used in the formation of sulfonated membranes for proton exchange membrane fuel cells and as a stable solid acid catalyst for esterification .

Vorbereitungsmethoden

The synthesis of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves several steps. One common method includes the sulfonation of 4,4’-dichlorodiphenylsulfone using sulfuric acid or oleum. The reaction conditions typically involve elevated temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production .

Analyse Chemischer Reaktionen

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups to sulfide groups under specific conditions.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sulfuric acid, oleum, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves its ability to act as a strong acid due to the presence of sulfonic acid groups. These groups can donate protons (H+) in reactions, making the compound an effective catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid can be compared with other similar compounds, such as:

The uniqueness of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid lies in its combination of chlorine and sulfonic acid groups, which provide distinct chemical properties and a wide range of applications.

Eigenschaften

CAS-Nummer

57570-28-2

Molekularformel

C12H8Cl2O8S3

Molekulargewicht

447.3 g/mol

IUPAC-Name

2-chloro-5-(4-chloro-3-sulfophenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C12H8Cl2O8S3/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI-Schlüssel

BPKRQILILJMQDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.